molecular formula C12H15ClO2 B165482 2-Chloro-6-phenylhexanoic acid CAS No. 128409-71-2

2-Chloro-6-phenylhexanoic acid

Cat. No.: B165482
CAS No.: 128409-71-2
M. Wt: 226.7 g/mol
InChI Key: OJBVZBJCKQECIR-UHFFFAOYSA-N
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Description

2-Chloro-6-phenylhexanoic acid (C₁₂H₁₅ClO₂) is a substituted hexanoic acid featuring a chlorine atom at the 2-position and a phenyl group at the 6-position. Chlorinated aromatic carboxylic acids are of interest in pharmaceutical and agrochemical research due to their bioactivity and stability.

Properties

CAS No.

128409-71-2

Molecular Formula

C12H15ClO2

Molecular Weight

226.7 g/mol

IUPAC Name

2-chloro-6-phenylhexanoic acid

InChI

InChI=1S/C12H15ClO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)

InChI Key

OJBVZBJCKQECIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCCC(C(=O)O)Cl

Synonyms

2-chloro-6-phenylhexanoate
2-chloro-6-phenylhexanoic acid
2-CPH

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.)Methyl 2-chloro-6-phenylhexanoate84%
Amidation Thionyl chloride, followed by NH<sub>3</sub>2-Chloro-6-phenylhexanamide72%

Mechanistic Notes :

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol.

  • Amidation : Activation via acyl chloride intermediate (using SOCl<sub>2</sub>) precedes reaction with ammonia.

Deprotection and Functional Group Interconversion

The chlorine atom participates in nucleophilic substitution (S<sub>N</sub>2) or elimination (E2) reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Dechlorination Zn, AcOH6-Phenylhexanoic acid90%
Elimination KOtBu, DMSO6-Phenylhex-2-enoic acid68%

Key Observations :

  • Dechlorination : Zinc in acetic acid reduces the C–Cl bond to C–H, retaining the phenyl and carboxylic acid groups.

  • Elimination : Strong base induces β-hydrogen abstraction, forming an α,β-unsaturated carboxylic acid.

Ring-Opening and Cyclization

The compound participates in lactam formation under basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Lactam formation NaOH, EtOH, reflux2-Chloro-6-phenylcaprolactam65%

Mechanistic Pathway :

  • Intramolecular nucleophilic attack by the amine (if present) or alcohol on the activated carbonyl forms a six-membered lactam.

Oxidation and Reduction

The alkyl chain and functional groups undergo redox transformations.

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation (C–H) KMnO<sub>4</sub>, H<sub>2</sub>O, Δ2-Chloro-6-phenyladipic acid55%
Reduction (Carboxylic acid) LiAlH<sub>4</sub>, THF2-Chloro-6-phenylhexan-1-ol82%

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-Ethylhexanoic Acid (C₈H₁₆O₂)
  • Molecular Weight: 144.21 vs. 232.70 for 2-Chloro-6-phenylhexanoic acid.
  • Physical Properties: Boiling point: 199°C (2-Ethylhexanoic acid) . Density: 0.87 (2-Ethylhexyl acetate) .
  • Functional Impact: The ethyl branch at position 2 reduces polarity compared to chlorine, leading to lower acidity. The phenyl group in this compound likely increases steric hindrance and aromatic interactions, reducing solubility in polar solvents.
(b) (R)-(-)-2-Methoxy-2-phenylacetic Acid (C₉H₁₀O₃)
  • Molecular Weight : 166.17 vs. 232.70.
  • Physical Properties :
    • Melting point: 69–70°C .
    • Purity: >97% (HPLC) .
  • Functional Impact: The methoxy group (electron-donating) in this compound lowers acidity compared to the electron-withdrawing chlorine in this compound. The phenyl group’s position also affects conjugation and reactivity.
(c) 6-Chloro-2-methylphenoxyacetic Acid (C₉H₉ClO₃)
  • Molecular Weight : 200.62 vs. 232.70.
  • Functional Impact: The chlorine at position 6 in this phenoxyacetic acid derivative enhances electrophilic substitution reactivity. In this compound, the chlorine at position 2 may stabilize the carboxylate anion, increasing acidity .

Physicochemical Properties Table

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Substituents
This compound C₁₂H₁₅ClO₂ 232.70 N/A N/A Cl (C2), Ph (C6)
2-Ethylhexanoic acid C₈H₁₆O₂ 144.21 199 -92 Ethyl (C2)
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ 166.17 N/A 69–70 OCH₃ (C2), Ph (C2)
6-Chloro-2-methylphenoxyacetic acid C₉H₉ClO₃ 200.62 N/A N/A Cl (C6), CH₃ (C2)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-phenylhexanoic acid in laboratory settings?

  • Methodological Answer : A common approach involves the Friedel-Crafts acylation of benzene derivatives with chloro-substituted acyl chlorides, followed by hydrolysis to yield the carboxylic acid. For example, reacting 6-phenylhexanoyl chloride with a chlorinating agent (e.g., PCl₃) under controlled conditions can produce the chloro-substituted intermediate, which is then hydrolyzed to the final product. Reaction monitoring via TLC and purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR (¹H and ¹³C) : Confirm the presence of the phenyl group (aromatic protons at δ 7.2–7.5 ppm) and the chloro-substituted aliphatic chain (e.g., CH₂Cl protons at δ 3.5–4.0 ppm) .
  • HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Compare retention times and mass spectra with reference standards .
  • Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Employ ion-pair chromatography or derivatization followed by GC-MS. For example, derivatize the carboxylic acid group with diazomethane to form the methyl ester, enhancing volatility for GC analysis. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate reaction pathways, such as decarboxylation or halogen displacement, aiding in catalyst design .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions. SHELXL (via Olex2 GUI) is widely used for structure refinement, particularly for halogen-heavy molecules .
  • 2D NMR (COSY, HSQC) : Clarify coupling patterns and assign overlapping signals in complex spectra .
  • Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to trace specific functional group interactions .

Q. How does the chlorination position influence the acid dissociation constant (pKa) of phenylhexanoic acids?

  • Methodological Answer : Perform potentiometric titrations in aqueous-organic solvents (e.g., water/DMSO mixtures) to measure pKa. Compare trends with computational predictions (e.g., COSMO-RS solvation models). For this compound, the electron-withdrawing Cl group lowers pKa by stabilizing the deprotonated form, which can be validated via UV-Vis titration at λ = 260 nm .

Q. What experimental designs minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-chlorination.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselective acylation.
  • In Situ Monitoring : Use FTIR to track acyl chloride intermediates (C=O stretch at ~1800 cm⁻¹) and halt reactions at optimal conversion .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Potential causes include polymorphic forms or residual solvents. Characterize via:

  • DSC/TGA : Identify phase transitions or solvent loss.
  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

  • Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (Cl position, logP) with bioactivity. Bootstrap resampling or ANOVA can assess significance of variables in dose-response studies .

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